molecular formula C6H5ClMg B13395879 Magnesium benzene chloride

Magnesium benzene chloride

Cat. No.: B13395879
M. Wt: 136.86 g/mol
InChI Key: IWCVDCOJSPWGRW-UHFFFAOYSA-M
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Description

Phenylmagnesium chloride is an organometallic compound widely used in organic synthesis. It is a type of Grignard reagent, which is characterized by the presence of a carbon-magnesium bond. This compound is typically used to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylmagnesium chloride is prepared by reacting chlorobenzene with magnesium metal in the presence of anhydrous ether. The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction proceeds as follows:

C6H5Cl+MgC6H5MgCl\text{C}_6\text{H}_5\text{Cl} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{MgCl} C6​H5​Cl+Mg→C6​H5​MgCl

Industrial Production Methods: In industrial settings, phenylmagnesium chloride is produced by reacting chlorobenzene with magnesium at reflux temperatures of about 130-135°C. The presence of a catalyst, such as copper sulfide, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Phenylmagnesium chloride undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Carbon-Carbon Bond Formation: Reacts with carbon dioxide to form carboxylic acids.

    Substitution Reactions: Can react with halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

Major Products:

    Alcohols: From reactions with aldehydes and ketones.

    Carboxylic Acids: From reactions with carbon dioxide.

    Alcohols: From reactions with epoxides.

Scientific Research Applications

Phenylmagnesium chloride is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of phenylmagnesium chloride involves its role as a nucleophile. The carbon-magnesium bond is highly polarized, with the carbon atom being nucleophilic. This allows phenylmagnesium chloride to attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a nucleophilic addition mechanism, forming an alkoxide intermediate, which is then protonated to yield the final product .

Comparison with Similar Compounds

Phenylmagnesium chloride is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium chloride. it is unique in its reactivity and selectivity:

Phenylmagnesium chloride stands out due to its balance of reactivity, availability, and cost-effectiveness, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

magnesium;benzene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.ClH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCVDCOJSPWGRW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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